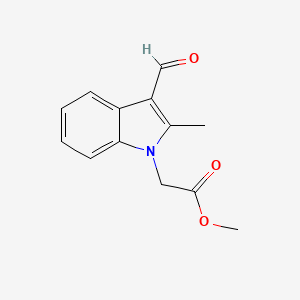
methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Übersicht
Beschreibung
“Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is a chemical compound with the CAS Number: 431983-71-0 . It has a molecular weight of 231.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate” is a solid compound . It has a molecular weight of 231.25 . The compound’s InChI code is 1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, such as methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, have been extensively studied for their potential in treating cancer. They exhibit properties that can inhibit the growth of cancer cells and induce apoptosis. The compound’s ability to interact with various biological pathways makes it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
The structural complexity of indole derivatives lends them to be potent antimicrobial agents. Research has shown that these compounds can be effective against a range of microbes, including bacteria and fungi. Their mode of action often involves disrupting microbial cell walls or interfering with essential enzymes .
Neurological Disorders
Indoles have shown promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This includes potential applications in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and depression .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of indole derivatives make them suitable for the development of new medications to treat pain and inflammation. They work by inhibiting the production of pro-inflammatory cytokines and reducing the sensation of pain .
Antioxidant Properties
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate and similar compounds have demonstrated significant antioxidant properties. They can neutralize free radicals and protect cells from oxidative stress, which is beneficial in preventing various diseases and aging-related conditions .
Antiviral Applications
Indole derivatives have been tested against different viruses, showing significant activity. They can inhibit viral replication and are being explored as potential treatments for diseases caused by viruses such as HIV, Yellow Fever Virus, and Respiratory Syncytial Virus .
Antituberculosis Potential
The fight against tuberculosis has led to the exploration of indole derivatives as potential antituberculosis agents. Their ability to target mycobacterial cells without affecting human cells is particularly advantageous .
Antitumor Activities
Apart from general anticancer applications, specific antitumor properties have been attributed to indole derivatives. They can target tumor cells with high precision and are being researched for their use in targeted cancer therapies .
Wirkmechanismus
Target of Action
Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, also known as (3-Formyl-2-methyl-indol-1-yl)-acetic acid methyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and have been found in many important synthetic drug molecules . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its targets . They are known to interact with their targets, leading to various biological effects . .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Eigenschaften
IUPAC Name |
methyl 2-(3-formyl-2-methylindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-11(8-15)10-5-3-4-6-12(10)14(9)7-13(16)17-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOPUVGYLBJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351894 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
CAS RN |
431983-71-0 | |
| Record name | Methyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



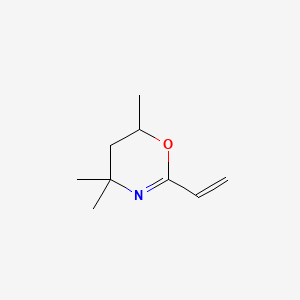
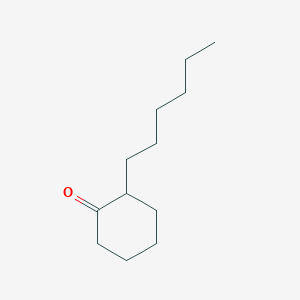



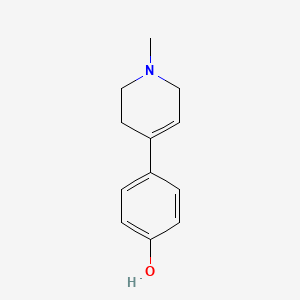

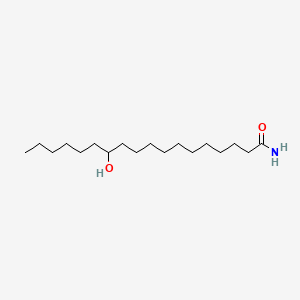

![1,2-Dihydro-6-hydroxy-1,4-dimethyl-2-oxo-5-[[3-[(phenylsulphonyl)oxy]phenyl]azo]nicotinonitrile](/img/structure/B1606197.png)
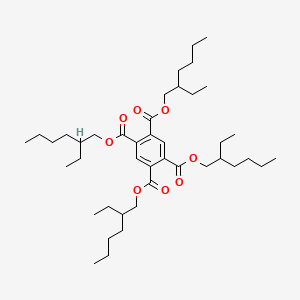

![6-Bromo-4-methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1606204.png)
